Tert-butyl 3-methoxypyrrolidine-1-carboxylate
Overview
Description
Tert-butyl 3-methoxypyrrolidine-1-carboxylate is a chemical compound with the molecular weight of 201.27 . It has the IUPAC name tert-butyl (3S)-3-methoxy-1-pyrrolidinecarboxylate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of (S)-tert-butyl-3-aminopyrrolidine-1-carboxylate was achieved starting from L-aspartic acid . The reaction conditions were optimized in each step, which could be useful for the industrial preparation of related compounds .Molecular Structure Analysis
The InChI code for Tert-butyl 3-methoxypyrrolidine-1-carboxylate is 1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3/t8-/m0/s1 .Physical And Chemical Properties Analysis
Tert-butyl 3-methoxypyrrolidine-1-carboxylate is a solid at room temperature . It has a molecular weight of 201.27 .Scientific Research Applications
Chemical Synthesis
“Tert-butyl 3-methoxypyrrolidine-1-carboxylate” is a useful building block in the synthesis of several novel organic compounds . It can be used to create a variety of derivatives, which can then be used in further chemical reactions.
Pharmaceutical Research
This compound can be used in the development of new drugs. Its structure allows it to be modified in various ways, making it a versatile tool in pharmaceutical research .
Biological Research
This compound can be used in biological research, particularly in the study of cellular processes. It can be used to synthesize compounds that interact with biological systems in specific ways .
Safety and Hazards
Tert-butyl 3-methoxypyrrolidine-1-carboxylate is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Tert-butyl 3-methoxypyrrolidine-1-carboxylate are currently unknown The compound could potentially affect various pathways due to its complex structure and potential for diverse interactions
Action Environment
The action, efficacy, and stability of Tert-butyl 3-methoxypyrrolidine-1-carboxylate can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules . .
properties
IUPAC Name |
tert-butyl 3-methoxypyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(12)11-6-5-8(7-11)13-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIGLOKJPWGIJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609974 | |
Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-methoxypyrrolidine-1-carboxylate | |
CAS RN |
146257-03-6 | |
Record name | tert-Butyl 3-methoxypyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80609974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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